molecular formula C13H9N3O2 B8484990 3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol

3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol

Cat. No. B8484990
M. Wt: 239.23 g/mol
InChI Key: RKRJROVDUOPCQO-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

3-[5-(3-Methoxyphenyl)-[1,2,4]oxadiazol-3-yl)pyridine (4.0 g, 15.79 mM) and pyridine hydrochloride (37.6 g, 325 mM) were melted together at about 160° C. under an atmosphere of nitrogen for about 30 hours. This mixture was poured into H2O and stirred. The precipitated product was filtered and dried, 2.9 g, mp. >200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[O:13][N:12]=[C:11]([C:14]3[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=3)[N:10]=2)[CH:6]=[CH:7][CH:8]=1.Cl.N1C=CC=CC=1>O>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([C:11]2[N:10]=[C:9]([C:5]3[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=3)[O:13][N:12]=2)[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=NC(=NO1)C=1C=NC=CC1
Name
Quantity
37.6 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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